molecular formula C9H9NO4 B13925018 4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid

4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid

Cat. No.: B13925018
M. Wt: 195.17 g/mol
InChI Key: YRTBVVLBHPRWQK-UHFFFAOYSA-N
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Description

2H-Pyrano[2,3-c]pyridine-8-carboxylic acid, 3,4-dihydro-4-hydroxy- is a heterocyclic compound that features a fused pyridine and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrano[2,3-c]pyridine-8-carboxylic acid, 3,4-dihydro-4-hydroxy- typically involves multicomponent reactions (MCRs). One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are known for their high efficiency, atom economy, short reaction times, and environmentally friendly conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrano[2,3-c]pyridine-8-carboxylic acid, 3,4-dihydro-4-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve solvents like ethanol or acetonitrile and may require heating or the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols or amines .

Scientific Research Applications

2H-Pyrano[2,3-c]pyridine-8-carboxylic acid, 3,4-dihydro-4-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyrano[2,3-c]pyridine-8-carboxylic acid, 3,4-dihydro-4-hydroxy- involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The antioxidant activity is likely due to its capacity to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid
  • 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid
  • 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid

Uniqueness

2H-Pyrano[2,3-c]pyridine-8-carboxylic acid, 3,4-dihydro-4-hydroxy- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its fused ring system provides stability and reactivity that are advantageous in various applications .

This compound’s versatility and potential make it a valuable subject of study in multiple scientific disciplines

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

4-hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid

InChI

InChI=1S/C9H9NO4/c11-6-2-4-14-8-5(6)1-3-10-7(8)9(12)13/h1,3,6,11H,2,4H2,(H,12,13)

InChI Key

YRTBVVLBHPRWQK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1O)C=CN=C2C(=O)O

Origin of Product

United States

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